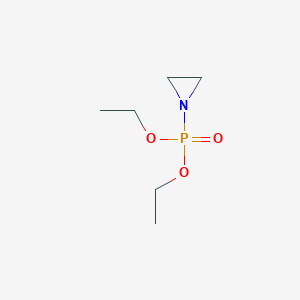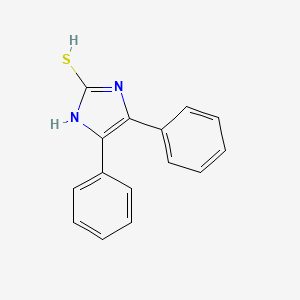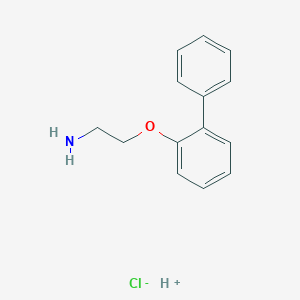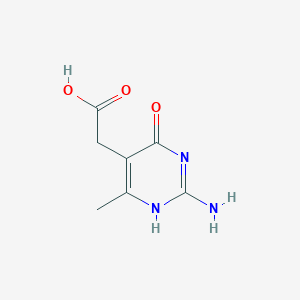
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which is known for its wide range of pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyl-3-thiosemicarbazide with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding thiol.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The compound’s heteroatomic structure allows it to form stable complexes with metal ions, which can inhibit corrosion. Additionally, its antibacterial properties prevent the formation of biofilms on metal surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenyl-4-prop-2-enyl-5-(prop-2-en-1-yl)sulfanyl-1,2,4-triazole
- 5-phenyl-4-prop-2-enyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
Uniqueness
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol is unique due to its combination of a phenyl group and a prop-2-enyl group attached to the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse pharmacological activities make it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZMYUZPQLFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Sodium;6,6-dibromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759891.png)


